5-Hydroxysulfapyridine-d4

Description

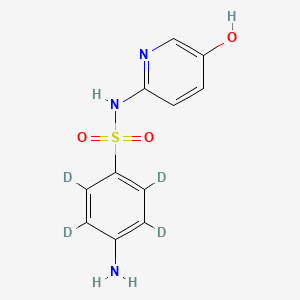

5-Hydroxysulfapyridine-d4 (H954012) is a deuterated metabolite of Sulfapyridine (S699083), a sulfonamide antibiotic. It is synthesized via the intermediate compound 5-[4-(Acetylamino)benzenesulfonyloxy]sulfapyridine-d8 Acetate, where deuterium atoms are strategically incorporated to enhance its utility in analytical applications . The compound is primarily used in biomedical research as an isotopic internal standard for mass spectrometry, enabling precise quantification of Sulfapyridine and its metabolites in pharmacokinetic and metabolic studies . Its deuterated structure ensures minimal interference with biological pathways while providing distinct spectral signatures for detection.

Properties

Molecular Formula |

C11H11N3O3S |

|---|---|

Molecular Weight |

269.32 g/mol |

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-(5-hydroxypyridin-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C11H11N3O3S/c12-8-1-4-10(5-2-8)18(16,17)14-11-6-3-9(15)7-13-11/h1-7,15H,12H2,(H,13,14)/i1D,2D,4D,5D |

InChI Key |

XMCHHHBDBWYWSU-GYABSUSNSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=C(C=C2)O)[2H] |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=C(C=C2)O |

Origin of Product |

United States |

Chemical Reactions Analysis

5-Hydroxysulfapyridine-d4 can undergo various chemical reactions, including:

Oxidation: The hydroxyl group (-OH) can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a corresponding alcohol or amine.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction, and halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for substitution . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Hydroxysulfapyridine-d4 has several scientific research applications, including:

Chemistry: It is used as a stable isotope-labeled compound in various chemical analyses and studies.

Biology: It is used in metabolic studies to trace the metabolic pathways and understand the biotransformation of Sulfapyridine.

Medicine: It is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of Sulfapyridine and its metabolites.

Industry: It is used in the development of new drugs and therapeutic agents, as well as in the quality control of pharmaceutical products

Mechanism of Action

The mechanism of action of 5-Hydroxysulfapyridine-d4 is similar to that of Sulfapyridine. Sulfapyridine acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is involved in the synthesis of folic acid, which is essential for bacterial growth and replication. By inhibiting this enzyme, Sulfapyridine prevents the synthesis of folic acid, thereby inhibiting bacterial growth . The deuterium-labeled derivative, this compound, is used to study the metabolic pathways and interactions of Sulfapyridine in biological systems.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key features of 5-Hydroxysulfapyridine-d4 with structurally related deuterated and non-deuterated compounds:

| Compound | Molecular Formula | Deuterium Positions | Primary Application | Key Differentiator |

|---|---|---|---|---|

| This compound | C₁₁H₇D₄N₃O₃S | Likely pyridine ring | Isotopic tracer for Sulfapyridine metabolism | Hydroxyl group at 5-position; deuterated core |

| Sulfapyridine (parent) | C₁₁H₁₁N₃O₂S | None | Antibacterial agent | Lacks hydroxyl group and deuterium |

| Sulfasalazine-d4 | C₁₈H₁₀D₄N₄O₅S₂ | Sulfapyridine moiety | Prodrug tracking in inflammatory bowel disease | Combines sulfapyridine-d4 with salicylate group |

| 6-Chloro-4-hydroxypyrimidine | C₄H₃ClN₂O | None | Laboratory synthesis intermediate | Chlorine substituent; unrelated hydroxypyrimidine class |

Notes:

- Deuterium Stability: this compound incorporates deuterium in non-labile positions (e.g., aromatic rings) to prevent isotopic exchange during analysis .

- Metabolic Relevance : Unlike Sulfapyridine, the hydroxyl group in this compound mimics phase I metabolic modifications, aiding in metabolite-specific studies .

- Contrast with 6-Chloro-4-hydroxypyrimidine : While both contain hydroxyl groups, 6-Chloro-4-hydroxypyrimidine belongs to a distinct chemical class (hydroxypyrimidine) and is used in manufacturing rather than biomedicine .

Analytical and Pharmacokinetic Advantages

- Sensitivity in Mass Spectrometry: The +4 Da mass shift in this compound allows clear differentiation from non-deuterated Sulfapyridine in complex matrices, reducing background noise .

- Comparative Stability: Sulfasalazine-d4, another deuterated analog, is less stable in hydrolysis studies due to its azo bond, whereas this compound’s sulfonamide linkage offers greater robustness .

Research Findings

- Metabolic Pathway Elucidation : Studies using this compound have identified CYP450 enzymes responsible for Sulfapyridine hydroxylation, critical for predicting drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.